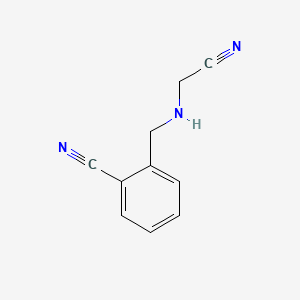
1,2,9-Trimethylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,9-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16 It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 9 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,2,9-Trimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene derivatives. For instance, starting with phenanthrene, methyl groups can be introduced at specific positions using Friedel-Crafts alkylation. This reaction typically involves the use of methyl chloride and a Lewis acid catalyst such as aluminum chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. These could include catalytic methylation reactions where phenanthrene is treated with methylating agents in the presence of suitable catalysts to achieve the desired substitution pattern.
化学反应分析
Types of Reactions: 1,2,9-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring positions. Bromination using bromine in carbon tetrachloride is a typical example.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, carbon tetrachloride.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated phenanthrene derivatives.
科学研究应用
1,2,9-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research into its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of dyes, plastics, and other materials.
作用机制
The mechanism by which 1,2,9-Trimethylphenanthrene exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can activate certain positions on the phenanthrene ring for further reactions. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Phenanthrene: The parent compound without methyl substitutions.
1,2,3-Trimethylphenanthrene: A similar compound with methyl groups at different positions.
2,6,9-Trimethylphenanthrene: Another isomer with a different substitution pattern.
Uniqueness: 1,2,9-Trimethylphenanthrene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it distinct from other methylated phenanthrene derivatives and useful for specific applications in research and industry.
属性
IUPAC Name |
1,2,9-trimethylphenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-9-16-15-7-5-4-6-14(15)12(2)10-17(16)13(11)3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBQYZBIMHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699632 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146448-88-6 |
Source


|
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)







![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)

